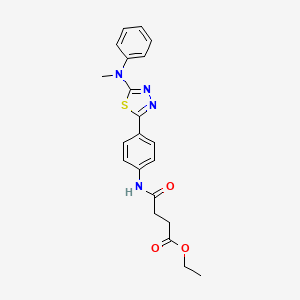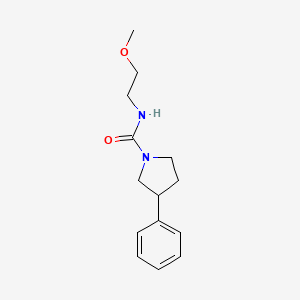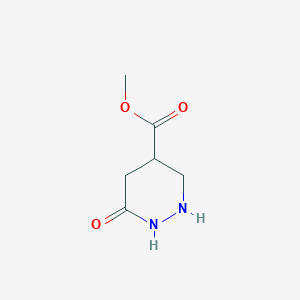
Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is an intriguing synthetic compound It belongs to a family of chemicals known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of 1,3,4-thiadiazole ring: : The 1,3,4-thiadiazole ring can be synthesized via a cyclization reaction involving thiosemicarbazide and an appropriate acid chloride under reflux conditions.
Amination and Coupling Reactions: : The aminophenyl group is introduced through an aromatic nucleophilic substitution reaction. This step involves the reaction of 4-nitrophenylamine with ethyl acetoacetate, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Final Coupling Reaction: : The last step involves the coupling of the amine-functionalized thiadiazole with methylphenylamine under dehydrating conditions to yield the target compound.
Industrial Production Methods
Batch Reactors: : In an industrial setting, batch reactors are commonly used to synthesize this compound, ensuring precise control over reaction conditions.
Continuous Flow Systems: : For large-scale production, continuous flow systems offer advantages in terms of scalability and consistency.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylphenylamino group, to yield corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxo-butanate ester group, potentially converting it into a hydroxyl group.
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride (LAH) and sodium borohydride (NaBH₄) are typical reducing agents used.
Substitution Conditions: : Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride (AlCl₃).
Major Products Formed from these Reactions
Oxidation products like sulfoxides and sulfones.
Reduced products such as alcohol derivatives of the ester group.
Various substituted derivatives with different functional groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: : The compound serves as a valuable intermediate in synthesizing more complex molecules.
Chemical Probes: : It is used in research as a probe to study reaction mechanisms and pathways.
Biology
Pharmacology: : Preliminary studies suggest potential pharmaceutical applications, including antimicrobial and anti-inflammatory properties.
Biomolecular Interactions: : Its structure allows for interaction studies with various biomolecules, providing insights into binding affinities and selectivity.
Medicine
Drug Development: : The compound's unique structure is investigated for developing new therapeutic agents, targeting diseases like cancer and infectious diseases.
Industry
Agricultural Chemicals:
Materials Science: : Usage in developing novel materials with specific desired properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. These may include:
Enzyme Inhibition: : The structure suggests possible inhibition of enzymes involved in disease pathways.
Receptor Binding: : The compound may bind to specific receptors, modulating biological responses.
Pathways Involved: : It could impact signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is unique due to its multi-functional structure and diverse reactivity. Similar compounds include:
Ethyl 4-((4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate: : Lacking the phenyl group.
Mthis compound: : Replacing the ethyl group with a methyl group.
The above compound's added phenyl group and specific ester linkage confer distinctive properties, making it particularly notable among its peers for research and application potential.
Propriétés
IUPAC Name |
ethyl 4-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]anilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-28-19(27)14-13-18(26)22-16-11-9-15(10-12-16)20-23-24-21(29-20)25(2)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVUBLSGRMKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)
![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2753184.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2753189.png)

![4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2753191.png)
![2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2753192.png)
![2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2753195.png)

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)


![Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2753202.png)
